

Spectroscopic Data of 4-Chloro-1(2H)-isoquinolone: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-1(2H)-isoquinolone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-1(2H)-isoquinolone**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, experimentally verified dataset in a single source, this guide presents a combination of predicted data based on established spectroscopic principles and typical values observed for related isoquinolone structures. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4-Chloro-1(2H)-isoquinolone**. These values are derived from analyses of similar compounds and spectroscopic databases.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Aromatic Protons	7.5 - 8.2	m	-	Ar-H
Olefinic Proton	~6.5	s	-	H-3
Amide Proton	> 10	br s	-	N-H
¹³ C NMR (Predicted)	Chemical Shift (δ , ppm)		Assignment	
Carbonyl Carbon	~162		C=O	
Aromatic/Olefinic Carbons	110 - 145		Ar-C, C-3, C-4	

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption (cm^{-1})	Intensity
N-H Stretch (Amide)	3200 - 3100	Medium, Broad
C-H Stretch (Aromatic/Olefinic)	3100 - 3000	Medium
C=O Stretch (Amide)	1680 - 1650	Strong
C=C Stretch (Aromatic/Olefinic)	1620 - 1550	Medium to Strong
C-Cl Stretch	800 - 600	Strong

Table 3: Mass Spectrometry (MS) Data

Ion	m/z (Mass-to-Charge Ratio)	Notes
$[M]^+$	179/181	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
$[M-CO]^+$	151/153	Loss of a carbonyl group.
$[M-Cl]^+$	144	Loss of a chlorine atom.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation:

- Accurately weigh approximately 5-10 mg of **4-Chloro-1(2H)-isoquinolone**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2.1.2 Data Acquisition (¹H and ¹³C NMR):

- The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.
- For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30 on a Bruker spectrometer) is used to obtain singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the low natural abundance of ¹³C.

- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.
- Place a small amount of the solid **4-Chloro-1(2H)-isoquinolone** sample directly onto the center of the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition (FT-IR):

- Record a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- The data is typically presented as percent transmittance (%T) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

2.3.1 Sample Preparation:

- Prepare a dilute solution of **4-Chloro-1(2H)-isoquinolone** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.

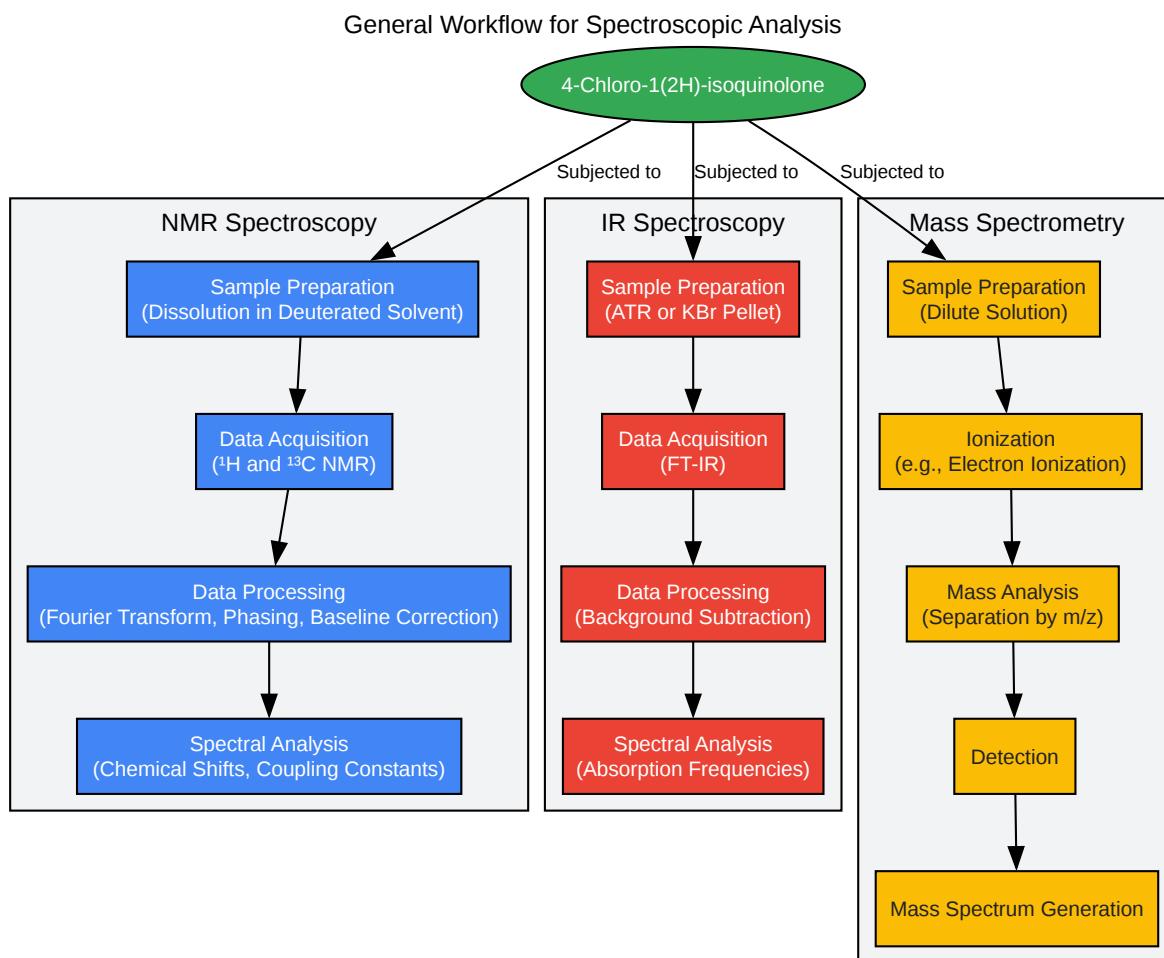
2.3.2 Data Acquisition (Electron Ionization - EI):

- The mass spectrum can be obtained using a mass spectrometer equipped with an electron ionization (EI) source.

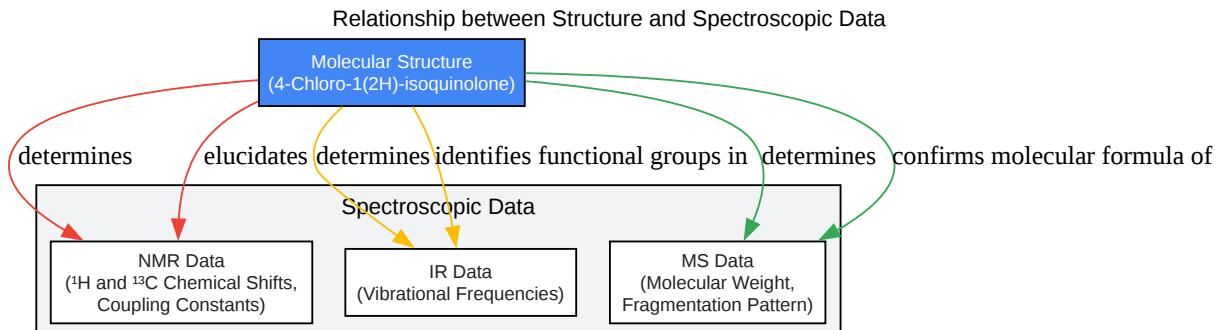
- Introduce the sample into the ion source, typically via a direct insertion probe for solid samples or via gas chromatography for volatile samples.
- Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
- The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

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Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.



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Caption: Relationship between molecular structure and spectroscopic data.

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